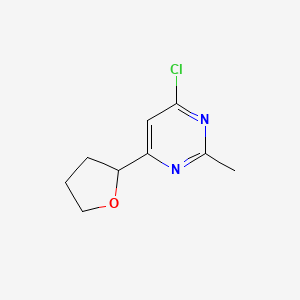

4-Chloro-2-methyl-6-(tetrahydrofuran-2-yl)pyrimidine

Descripción general

Descripción

“4-Chloro-2-methyl-6-(tetrahydrofuran-2-yl)pyrimidine” is a heterocyclic compound that contains both nitrogen and oxygen atoms in its structure. It’s closely related to “6-Chloro-N4-((tetrahydrofuran-2-yl)methyl)pyrimidine-4,5-diamine”, which has a molecular weight of 228.68 .

Synthesis Analysis

The synthesis of related compounds often involves the use of organolithium reagents . For example, a series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES stringNc1c(Cl)ncnc1NCC2CCCO2 . This indicates that the molecule contains a pyrimidine ring with a chlorine atom at the 4th position, a methyl group at the 2nd position, and a tetrahydrofuran ring attached to the 6th position.

Aplicaciones Científicas De Investigación

Non-Covalent Interaction Studies

Researchers conducted studies on compounds similar to 4-Chloro-2-methyl-6-(tetrahydrofuran-2-yl)pyrimidine, focusing on their synthesis, characterization, and non-covalent interactions. These studies utilized techniques like FT-IR, FT-Raman, NMR, X-ray diffraction, and mass spectrometry, providing insights into the molecular structure and interactions within similar compounds (Zhang et al., 2018).

Optical and Electronic Properties

Pyrimidine derivatives have been explored for their potential in medicine and nonlinear optics (NLO). Research on phenyl pyrimidine derivatives, closely related to this compound, highlighted their promising applications in NLO fields. This study employed density functional theory (DFT) and time-dependent DFT to assess the structural, electronic, and optical properties of these derivatives (Hussain et al., 2020).

Synthesis of Novel Pyrimidine Derivatives

The synthesis of novel pyrimidine derivatives, akin to this compound, for potential antibacterial applications has been reported. These syntheses involved creating new pyrimidine structures that could be used for biological screening, highlighting the compound's versatility in synthesizing antibacterial agents (Dave & Shah, 2002).

Nitrification Inhibition in Agriculture

Research on similar pyrimidine compounds has been conducted in the context of agriculture, specifically studying their role as nitrification inhibitors. This research evaluated the degradation and persistence of such compounds in soil, indicating their potential use in improving the efficiency of nitrogenous fertilizers and controlling environmental pollution (Srivastava et al., 2016).

Structural and Spectroscopic Analysis

The structural and spectroscopic characteristics of similar pyrimidines have been extensively studied, focusing on their molecular and electronic structures. This research is significant for understanding the potential of these compounds in various applications, including as nonlinear optical materials (Murthy et al., 2019).

Antiviral and Antimicrobial Studies

The synthesis and evaluation of certain pyrimidines and their derivatives for antimicrobial and antiviral activities have been explored. These studies highlight the potential pharmaceutical applications of compounds structurally related to this compound (Abdelghani et al., 2017).

Direcciones Futuras

The future directions for “4-Chloro-2-methyl-6-(tetrahydrofuran-2-yl)pyrimidine” and related compounds could involve further exploration of their neuroprotective and anti-inflammatory properties . Additionally, the development of new synthetic methods and the study of their reactivity could provide valuable insights .

Propiedades

IUPAC Name |

4-chloro-2-methyl-6-(oxolan-2-yl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClN2O/c1-6-11-7(5-9(10)12-6)8-3-2-4-13-8/h5,8H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOSPIMNKMNDKFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)Cl)C2CCCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

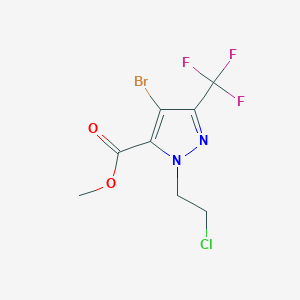

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

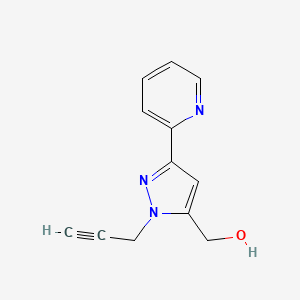

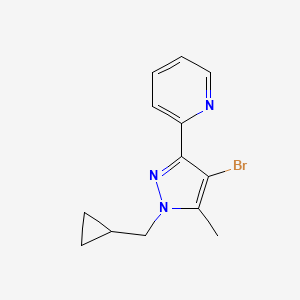

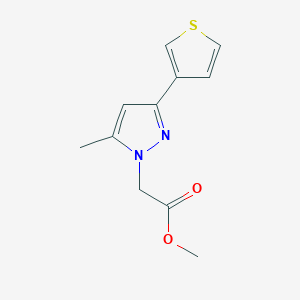

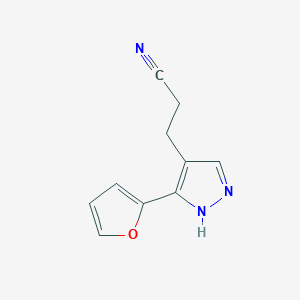

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.